1-Nitrododecan-2-OL
Description
1-Nitrododecan-2-OL is a nitro-alcohol derivative with a 12-carbon chain. Its structure features a nitro (-NO₂) group at the first carbon and a hydroxyl (-OH) group at the second carbon. However, direct literature on this compound is scarce, necessitating comparisons with structurally related alcohols and nitroalkanes.
Key properties inferred from analogs:
- Molecular formula: C₁₂H₂₅NO₃.
- Functional groups: Nitro (electron-withdrawing) and hydroxyl (polar, hydrogen-bonding).
- Reactivity: The nitro group may enhance acidity at the α-carbon (C2) due to resonance stabilization of the conjugate base. The hydroxyl group could participate in hydrogen bonding or oxidation reactions.
Properties
CAS No. |
62322-31-0 |
|---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-nitrododecan-2-ol |
InChI |
InChI=1S/C12H25NO3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h12,14H,2-11H2,1H3 |
InChI Key |
ZSOIKNVZUIEXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
Table 1: Structural Comparison of 1-Nitrododecan-2-OL and Analogs
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted based on chain length and nitro group effects.
Key Findings :
Table 3: Hazard Comparison
Notes:
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